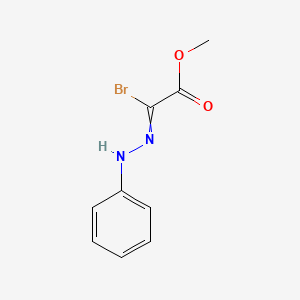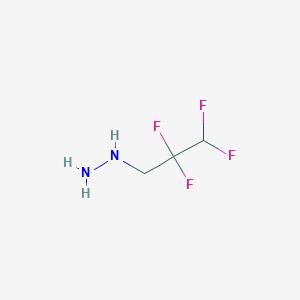
Hydrazine, (2,2,3,3-tetrafluoropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, (2,2,3,3-tetrafluoropropyl)- is a chemical compound with the molecular formula C3H6F4N2. It is a derivative of hydrazine, where the hydrazine molecule is substituted with a 2,2,3,3-tetrafluoropropyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (2,2,3,3-tetrafluoropropyl)- typically involves the reaction of hydrazine with a fluorinated organic compound. One common method is the reaction of hydrazine hydrate with 2,2,3,3-tetrafluoropropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Hydrazine, (2,2,3,3-tetrafluoropropyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, (2,2,3,3-tetrafluoropropyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can result in a variety of fluorinated organic compounds.
Scientific Research Applications
Hydrazine, (2,2,3,3-tetrafluoropropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which Hydrazine, (2,2,3,3-tetrafluoropropyl)- exerts its effects involves interactions with molecular targets and pathways influenced by the fluorine atoms. The presence of fluorine can enhance the compound’s stability, reactivity, and ability to form strong bonds with other molecules. These properties make it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Hydrazine, (2,2,3,3,4,4,5,5-octafluoropentyl)-
- Hydrazine, (2,2,3,3-tetrafluoropropyl)-
- Hydrazine, (2,2,3,3,4,4-hexafluorobutyl)-
Uniqueness
Hydrazine, (2,2,3,3-tetrafluoropropyl)- is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to other fluorinated hydrazine derivatives. The tetrafluoropropyl group provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
667916-14-5 |
|---|---|
Molecular Formula |
C3H6F4N2 |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropylhydrazine |
InChI |
InChI=1S/C3H6F4N2/c4-2(5)3(6,7)1-9-8/h2,9H,1,8H2 |
InChI Key |
LBFJSIPTXQXDFA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
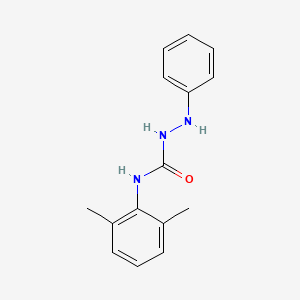
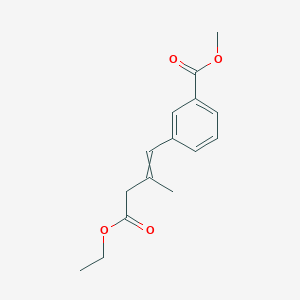
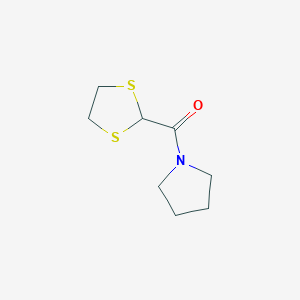
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)

![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
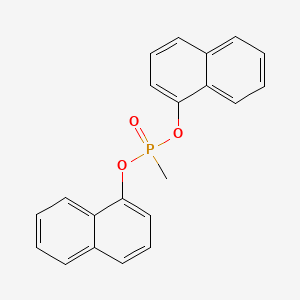
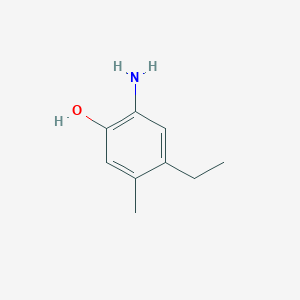
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)

